2-(2,4-Difluorobenzyl)cyclopentanone

Description

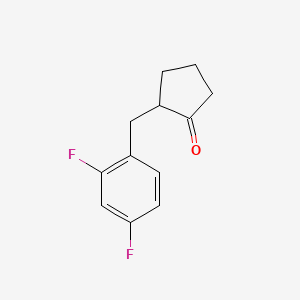

2-(2,4-Difluorobenzyl)cyclopentanone is a fluorinated cyclopentanone derivative characterized by a benzyl group substituted with fluorine atoms at the 2- and 4-positions. This compound is structurally related to agrochemical intermediates, particularly those used in synthesizing triazole fungicides like metconazole and triticonazole . Its fluorinated benzyl moiety distinguishes it from chlorinated analogs, influencing its electronic properties, steric bulk, and biological activity.

Properties

Molecular Formula |

C12H12F2O |

|---|---|

Molecular Weight |

210.22 g/mol |

IUPAC Name |

2-[(2,4-difluorophenyl)methyl]cyclopentan-1-one |

InChI |

InChI=1S/C12H12F2O/c13-10-5-4-8(11(14)7-10)6-9-2-1-3-12(9)15/h4-5,7,9H,1-3,6H2 |

InChI Key |

ONJACNMIODKBRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1)CC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 2-(2,4-Difluorobenzyl)cyclopentanone can be contextualized by comparing it to three key analogs:

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone (CAS 115851-28-0)

- Structure: Features a 4-chlorobenzyl group instead of 2,4-difluorobenzyl, with additional methyl groups at the 2-position of the cyclopentanone ring.

- Synthesis : Produced via hydrolysis of methyl or ethyl esters under basic conditions, yielding a high-purity intermediate for metconazole synthesis .

- Activity: As a precursor to metconazole, it demonstrates potent fungicidal activity.

- Physical Properties : Light yellow liquid with ≥90% purity, contrasting with fluorinated analogs that may exhibit different solubility and stability profiles .

2-(2,4-Dichlorobenzyl)cyclopentanone

- Structure : Substituted with chlorine at the 2- and 4-positions of the benzyl group.

- Activity: In pharmacological studies, dichlorinated analogs exhibit higher receptor-binding affinity compared to difluorinated variants. For example, replacing 2,4-dichlorobenzyl with 2,4-difluorobenzyl (as in this compound) reduced activity by ~20% in a series of amide derivatives, highlighting the importance of halogen electronegativity and size .

- Applications : Widely used in antifungal agents due to chlorine’s stronger electron-withdrawing effects, which enhance interaction with fungal enzyme active sites.

2-(4-Fluorobenzyl)cyclopentanone

- Structure: Lacks the 2-fluorine substituent present in this compound.

- Activity: Monofluorination at the 4-position results in lower steric hindrance and weaker electronic effects, often correlating with diminished bioactivity compared to dihalogenated derivatives. For instance, 4-fluorobenzyl analogs of metconazole intermediates show reduced fungicidal potency compared to 2,4-difluorinated or chlorinated counterparts .

Tabulated Comparison of Key Properties

Mechanistic and Structural Insights

- Halogen Effects : Chlorine’s larger atomic radius and polarizability enhance van der Waals interactions with hydrophobic enzyme pockets, whereas fluorine’s high electronegativity improves metabolic stability and bioavailability .

- Stereoelectronic Factors : The 2,4-difluorobenzyl group offers a balance between steric accessibility (smaller than chlorine) and electronic modulation, making it suitable for applications requiring moderate potency with improved pharmacokinetics.

- Synthetic Challenges : Fluorinated analogs often require specialized fluorination techniques, such as Balz-Schiemann or halogen-exchange reactions, which are less commonly needed for chlorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.